molecular formula C8H4BrNO2S B1376934 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid CAS No. 1242336-81-7

5-Bromothieno[2,3-B]pyridine-2-carboxylic acid

Cat. No. B1376934
CAS RN: 1242336-81-7
M. Wt: 258.09 g/mol
InChI Key: PNXKVMHKFZDENP-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO2S . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is 1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromothieno[2,3-B]pyridine-2-carboxylic acid is a powder with a pale-yellow to yellow-brown color . It has a molecular weight of 258.1 .

Scientific Research Applications

Synthesis and Applications in Drug Discovery

Regioselective Bromination and Drug Discovery Applications 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid's derivatives, specifically 4-bromothieno[2,3-b]pyridine, have been identified as valuable intermediates in drug discovery. The regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine, showcasing selectivity toward the 4-position. This compound serves as a versatile building block, primarily due to its subsequent successful participation in cross-coupling reactions, thereby indicating its potential in the synthesis of complex molecular structures for drug discovery research (Lucas et al., 2015).

Chemical Synthesis and Structural Applications

Advanced Synthesis Techniques and Structural Analysis A novel synthesis approach involving 3-Bromothieno[3,2-c]pyridine-4-(5H)-one from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid showcases a streamlined procedure reducing risks associated with traditional methods. This synthesis leverages tributylamine to facilitate isomerization and lower necessary temperatures, demonstrating advancements in the synthetic techniques of bromothieno pyridine derivatives (Boros & Kaldor, 2015).

Fluorescence and Absorption Properties

Investigating Fluorescence Behavior The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their subsequent interaction with cyclic amines and boronic acids generates derivatives with varying donor-acceptor substituents. These derivatives provide valuable insights into the impact of these substituents on absorption, emission properties, and fluorescent quantum yield. This research elucidates the relationship between structural modifications and fluorescence behavior, contributing to the understanding of the optical properties of thieno pyridine derivatives (Toche & Chavan, 2013).

Safety and Hazards

The safety information for 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid indicates that it may pose hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and following specific procedures if inhaled or if it comes into contact with skin or eyes .

properties

IUPAC Name

5-bromothieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXKVMHKFZDENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744129
Record name 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothieno[2,3-B]pyridine-2-carboxylic acid

CAS RN

1242336-81-7
Record name 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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